SubB2M Lectin Binding: 21.7‑Fold Improved Affinity for Neu5Gc over Neu5Ac
The engineered lectin SubB2M binds the Neu5Gc‑terminated glycan Gc‑SLeX with a KD of 94.85 nM, representing a 21.7‑fold improvement in affinity compared with wild‐type SubB binding to the same ligand. In contrast, the wild‐type SubB exhibits 20‑fold weaker binding to the corresponding Neu5Ac‑terminated Ac‑SLNnT (KD = 2.68 μM), and this discrimination widens to over 30‑fold when the Neu5Gc linkage is altered from α2‑3 to α2‑6. SubB2M further achieves sub‑nanomolar affinity (KD = 3.07 nM) for the non‑fucosylated Neu5Gc‑SLNnT, whereas no concentration‑dependent interaction is detected for the equivalent Neu5Ac‐SLNnT up to 20 μM [1][2].
| Evidence Dimension | SPR‑derived equilibrium dissociation constant (KD) for Neu5Gc‑ vs. Neu5Ac‑terminated glycan pairs |
|---|---|
| Target Compound Data | SubB2M KD = 94.85 nM (Gc‑SLeX); SubB2M KD = 3.07 nM (Neu5Gc‑SLNnT) |
| Comparator Or Baseline | Wild‑type SubB KD = 2.06 μM (Gc‑SLeX); Wild‑type SubB KD = 2.68 μM (Ac‑SLNnT); No binding detected for Ac‑SLNnT with SubB2M up to 20 μM |
| Quantified Difference | 21.7‑fold improvement (SubB2M vs. wild‑type SubB for Gc‑SLeX); >30‑fold reduction when linkage shifted from α2‑3 to α2‑6; complete loss of detectable binding to Neu5Ac‑SLNnT for SubB2M |
| Conditions | Surface plasmon resonance (SPR) on streptavidin‑coated chips with biotinylated glycans; analytes injected at 0–20 μM concentration range |
Why This Matters
The absolute KD values and the complete elimination of Neu5Ac cross‑reactivity justify the selection of Neu5Gc|A(2‑6) N‑Glycan as an essential positive‑control ligand in any SubB2M‑based diagnostic or in vitro screening platform [1].
- [1] Day, C. J., Paton, A. W., Higgins, M. A., et al. (2017). Structure aided design of a Neu5Gc specific lectin. Scientific Reports, 7, 1495. View Source
- [2] Wang, J., Shewell, L. K., Paton, A. W., et al. (2018). Specificity and utility of SubB2M, a new N-glycolylneuraminic acid lectin. Biochemical and Biophysical Research Communications, 500(3), 765–771. View Source
